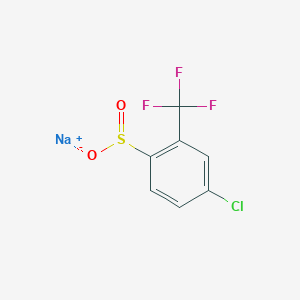

Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate

Beschreibung

Eigenschaften

Molekularformel |

C7H3ClF3NaO2S |

|---|---|

Molekulargewicht |

266.60 g/mol |

IUPAC-Name |

sodium;4-chloro-2-(trifluoromethyl)benzenesulfinate |

InChI |

InChI=1S/C7H4ClF3O2S.Na/c8-4-1-2-6(14(12)13)5(3-4)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |

InChI-Schlüssel |

MQPHQGRMVDDPIX-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)S(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate typically involves the sulfonation of 4-chloro-2-(trifluoromethyl)benzene. One common method is the reaction of 4-chloro-2-(trifluoromethyl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate can undergo oxidation reactions to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products:

Oxidation: Sulfonic acids, sulfonyl chlorides.

Reduction: Sulfinates, thiols.

Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate has several applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group can act as a leaving group in substitution reactions, while the trifluoromethyl and chloro groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Sodium 4-Chlorobenzenesulfonate

- Molecular Formula : C₆H₄ClNaO₃S

- Molecular Weight : 214.59 g/mol

- Substituents : Chlorine (position 4), sulfonate (-SO₃⁻Na⁺) group (position 1).

- Applications : Widely used in industrial processes, such as dye synthesis and surfactants.

- Key Differences : Lacks the trifluoromethyl group, making it less electron-deficient and less lipophilic than the target compound. Its sulfonate group is less reactive in substitution reactions compared to sulfinates .

Sodium 4-(Trifluoromethoxy)Benzene-1-Sulfinate

- Molecular Formula : C₇H₄F₃NaO₃S (estimated)

- Substituents : Trifluoromethoxy (-OCF₃) (position 4), sulfinate (-SO₂⁻Na⁺) (position 1).

- Applications : Research chemical; used in niche organic syntheses.

- Key Differences: The -OCF₃ group introduces steric bulk and altered electronic effects compared to -CF₃.

Sodium 5-Chlorothiophene-2-Sulfinate

- Molecular Formula : C₄H₂ClNaO₂S₂

- Substituents : Chlorine (position 5), sulfinate (-SO₂⁻Na⁺) (position 2), thiophene ring.

- Applications : Organic synthesis intermediate, particularly in heterocyclic chemistry.

- Key Differences : The thiophene ring (vs. benzene) alters aromaticity and electronic properties. The sulfur atom in the ring increases electron richness, enhancing reactivity in electrophilic substitutions .

Phenolsulphonate Sodium (Sodium 4-Hydroxybenzenesulfonate)

- Molecular Formula : C₆H₅NaO₄S·2H₂O

- Molecular Weight : 232.19 g/mol

- Substituents : Hydroxyl (-OH) (position 4), sulfonate (-SO₃⁻Na⁺) (position 1).

- Applications : Pharmaceutical excipient and intermediate.

- Key Differences: The -OH group increases polarity and acidity (pKa ~9.5) compared to the target compound’s -Cl and -CF₃ groups. This makes phenolsulphonate more water-soluble but less suited for lipid-rich biological environments .

Data Table: Structural and Functional Comparison

Pharmaceutical Relevance

The target compound is a critical intermediate in synthesizing carboxamide drugs, as evidenced by its use in EP 4374877 A2 (2024). Derivatives of this compound, such as (3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]carboxamides, exhibit enhanced metabolic stability and binding affinity due to the synergistic effects of Cl and CF₃ groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.